molecular formula C14H11ClN2O3 B5529366 2-chloro-N-methyl-5-nitro-N-phenylbenzamide CAS No. 6374-28-3

2-chloro-N-methyl-5-nitro-N-phenylbenzamide

Cat. No. B5529366
CAS RN: 6374-28-3
M. Wt: 290.70 g/mol
InChI Key: GKDLKMVODXIMNU-UHFFFAOYSA-N
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Description

Introduction 2-chloro-N-methyl-5-nitro-N-phenylbenzamide is a chemical compound with various applications in scientific research. Its structure and properties have been explored in several studies to understand its potential uses.

Synthesis Analysis The synthesis of similar compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, typically involves complex chemical reactions, often confirmed by techniques like NMR, MS, and IR spectroscopy (He et al., 2014); (Thakral et al., 2020).

Molecular Structure Analysis The molecular structure of such compounds is often determined using X-ray diffraction methods. They typically adopt specific crystal structures stabilized by interactions like hydrogen bonding and pi-pi conjugation (He et al., 2014).

Chemical Reactions and Properties These compounds can undergo various chemical reactions, including nitroreductase metabolism, which impacts their mutagenicity and bioavailability, as observed in studies like the one on GW9662, a compound with a similar structure (Kapetanovic et al., 2012).

Physical Properties Analysis The physical properties, such as melting point and solubility, are crucial for understanding the compound's behavior in different environments. These properties are usually determined using various spectroscopic methods and theoretical calculations (Saeed et al., 2010).

Chemical Properties Analysis Chemical properties, including reactivity and stability, are significant for the compound's applications in various fields. For instance, the reactivity of similar compounds with different substituents has been explored to understand their potential as medicinal agents or in other chemical processes (Galkina et al., 2014).

properties

IUPAC Name

2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-16(10-5-3-2-4-6-10)14(18)12-9-11(17(19)20)7-8-13(12)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDLKMVODXIMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351841
Record name 2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-5-nitro-N-phenylbenzamide

CAS RN

6374-28-3
Record name 2-chloro-N-methyl-5-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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